molecular formula C24H23NO5 B12790825 Flavothebanone CAS No. 507-78-8

Flavothebanone

Cat. No.: B12790825
CAS No.: 507-78-8
M. Wt: 405.4 g/mol
InChI Key: GBGWHBWKYRGXRK-UHFFFAOYSA-N
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Description

Flavothebanone is a synthetic flavone derivative characterized by a chromen-4-one core structure with substituted aromatic rings. Based on its synthetic pathway described in , it is structurally analogous to compounds 30a (3-(Benzo[d][1,3]dioxol-5-yl)-7-hydroxy-4H-chromen-4-one) and 30b (8-methyl derivative). Its synthesis involves condensation reactions using catalysts like zinc chloride and boron trifluoride etherate, followed by hydrolysis and recrystallization to yield yellow or red amorphous solids . Key structural features include:

  • A 7-hydroxyl group on the chromen-4-one ring.
  • A benzo[d][1,3]dioxol-5-yl substituent at the 3-position.

Spectroscopic data (¹H NMR, IR, HRMS) confirm its purity and regiochemistry. For instance, ¹H NMR of 30a shows distinct signals for aromatic protons (δ 6.15–7.85 ppm) and coupling constants consistent with flavone scaffolds .

Properties

CAS No.

507-78-8

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

4,7,16-trihydroxy-15-methoxy-20-methyl-20-azahexacyclo[8.7.3.32,9.01,9.03,8.012,17]tricosa-3,5,7,12(17),13,15,21-heptaen-23-one

InChI

InChI=1S/C24H23NO5/c1-25-10-9-24-19-12(3-6-16(30-2)22(19)29)11-17(25)23(24)8-7-15(28)21(24)18-13(26)4-5-14(27)20(18)23/h3-8,17,21,26-27,29H,9-11H2,1-2H3

InChI Key

GBGWHBWKYRGXRK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)OC)O)C6=C(C=CC(=C46)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Flavothebanone can be synthesized through various chemical reactions involving the cyclization of chalcones. The most common method involves the oxidative cyclization of o-hydroxychalcones under acidic conditions. This reaction typically requires a catalyst such as ferric chloride or iodine and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of flavonoids like this compound often involves the use of natural deep eutectic solvents (NADES) for extraction from plant materials. This method is environmentally friendly and efficient, allowing for high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Flavothebanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydroflavonoids, and various substituted derivatives, each with unique biological properties .

Scientific Research Applications

Flavothebanone has a wide range of applications in scientific research:

Mechanism of Action

Flavothebanone exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Flavothebanone vs. Robustaflavone

Robustaflavone is a naturally occurring biflavonoid composed of two apigenin units linked via a 6-8' bond. Key differences include:

Parameter This compound Robustaflavone
Structure Monoflavone with benzo[d][1,3]dioxole Biflavonoid with apigenin dimer
Molecular Formula C₁₆H₁₀O₅ (approximated from 30a ) C₃₀H₁₈O₁₀
Synthesis Multi-step organic synthesis Direct enzymatic coupling or plant extraction
Biological Activity Hypothesized anticancer/antimicrobial Documented antiviral and anti-inflammatory

Functional Contrast: Robustaflavone’s biflavonoid structure enhances binding to viral proteases, while this compound’s monoflavone design may optimize solubility for small-molecule drug development .

This compound vs. Compound 30a

Compound 30a (3-(Benzo[d][1,3]dioxol-5-yl)-7-hydroxy-4H-chromen-4-one) shares this compound’s core but differs in substituent positioning:

Parameter This compound Compound 30a
Substituents 3-Benzo[d][1,3]dioxol-5-yl, 7-OH Identical substituents
Molecular Weight ~282.25 g/mol 282.25 g/mol
Synthetic Route Similar to 30a but with methyl groups Base case without methyl modifications

Structural Implications: Methyl groups in this compound analogues (e.g., 30b) may alter pharmacokinetics, such as metabolic stability, compared to unmethylated 30a .

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